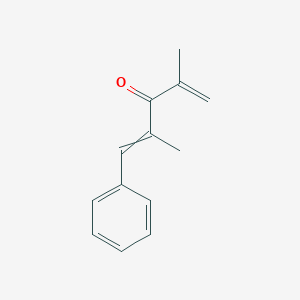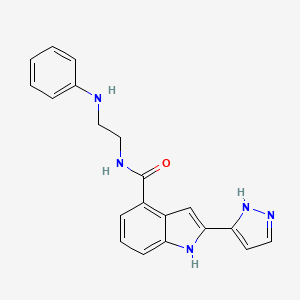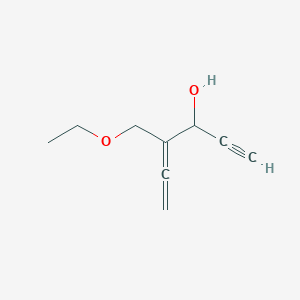
4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is an organic compound with a unique structure characterized by the presence of both an ethoxymethyl group and a hexa-4,5-dien-1-yn-3-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexa-4,5-dien-1-ol and ethyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A base such as sodium hydride is used to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction with ethyl bromide.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double bond or single bond, depending on the reaction conditions.
Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, ethyl bromide, and other alkyl halides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation in scientific research.
類似化合物との比較
Similar Compounds
Hexa-4,5-dien-1-ol: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Methoxymethyl)hexa-4,5-dien-1-yn-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to variations in reactivity and applications.
Uniqueness
4-(Ethoxymethyl)hexa-4,5-dien-1-yn-3-ol is unique due to the presence of both an ethoxymethyl group and a hexa-4,5-dien-1-yn-3-ol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
特性
CAS番号 |
651020-59-6 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
InChI |
InChI=1S/C9H12O2/c1-4-8(7-11-6-3)9(10)5-2/h2,9-10H,1,6-7H2,3H3 |
InChIキー |
ORMJWJNYCPPFHA-UHFFFAOYSA-N |
正規SMILES |
CCOCC(=C=C)C(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
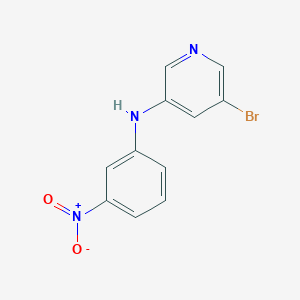
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)



![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-](/img/structure/B14227250.png)
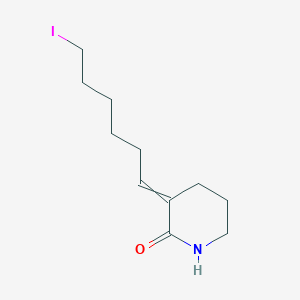
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
